3-Chlorobisphenol A

Description

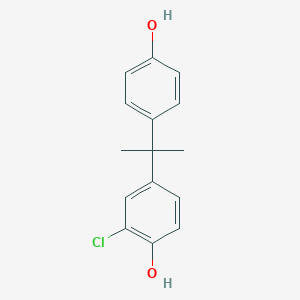

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAFMYRFQJARM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Monochlorobisphenol A

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-monochlorobisphenol A (MCBPA), a significant chlorinated derivative of Bisphenol A (BPA). As a compound of interest in environmental science, toxicology, and drug development, a thorough understanding of its preparation and analytical validation is paramount. This document offers a narrative built on scientific expertise, detailing not just the procedural steps but the underlying chemical principles that govern the synthesis, purification, and characterization of MCBPA. We delve into the complexities of electrophilic aromatic substitution on the BPA scaffold, the challenges of isomeric purity, and the application of modern analytical techniques for unequivocal structural elucidation and quantification. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and scientifically sound methodology for working with this compound.

Introduction: The Significance of Chlorinated Bisphenol A Derivatives

Bisphenol A (BPA) is a widely produced industrial chemical primarily used in the manufacturing of polycarbonate plastics and epoxy resins. Its prevalence in consumer products has led to its ubiquitous presence in the environment.[1][2] The toxicological profile of BPA, particularly its endocrine-disrupting properties, has been a subject of extensive research and public concern.[3]

Of emerging interest are the chlorinated derivatives of BPA, which can form during water disinfection processes involving chlorine. These chlorinated congeners, including 3-monochlorobisphenol A (MCBPA), can exhibit altered toxicological and estrogenic activities compared to the parent compound.[4] Therefore, the ability to synthesize and accurately characterize specific isomers like MCBPA is crucial for toxicological studies, the development of analytical standards for environmental monitoring, and for understanding its potential role as a metabolic or environmental breakdown product.

This guide provides a comprehensive overview of the synthesis of 3-monochlorobisphenol A, acknowledging the inherent challenges in achieving high isomeric selectivity. Furthermore, it outlines a multi-faceted characterization workflow, ensuring the identity, purity, and structural integrity of the synthesized compound.

Synthesis of 3-Monochlorobisphenol A: A Guided Approach

The synthesis of 3-monochlorobisphenol A is achieved through the electrophilic aromatic substitution of Bisphenol A. The hydroxyl groups of BPA are activating, directing electrophiles to the ortho and para positions. The chlorination of BPA typically yields a mixture of mono-, di-, tri-, and tetrachlorinated isomers.[5] Achieving a high yield of the 3-monochloro isomer requires careful control of reaction conditions to favor monosubstitution and to manage the regioselectivity of the chlorination.

Causality Behind Experimental Choices in Synthesis

The choice of chlorinating agent and reaction conditions is critical in directing the outcome of the synthesis.

-

Chlorinating Agent : While direct chlorination with chlorine gas or sodium hypochlorite is feasible, it often leads to over-chlorination and a complex mixture of products.[6] A milder and more selective chlorinating agent is preferable for maximizing the yield of the monochlorinated product. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or a base catalyst can offer improved selectivity for the monochlorination of phenols.[7] Another effective reagent for controlled chlorination is tert-butyl hypochlorite (t-BuOCl), which can provide monochlorinated phenols in good yields under controlled conditions.[8][9]

-

Stoichiometry : A slight molar excess of Bisphenol A relative to the chlorinating agent is employed to minimize the formation of dichlorinated and higher chlorinated byproducts.

-

Solvent : The choice of solvent can influence the reactivity of the chlorinating agent and the solubility of the reactants. A non-polar, aprotic solvent such as dichloromethane or chloroform is often suitable for this type of reaction.

-

Temperature : The reaction is typically conducted at low temperatures (0-5 °C) to control the rate of reaction and improve selectivity. Exothermic reactions can lead to a loss of selectivity and the formation of undesired byproducts.

Step-by-Step Synthesis Protocol

This protocol describes a general method for the synthesis of 3-monochlorobisphenol A using sulfuryl chloride as the chlorinating agent.

Materials:

-

Bisphenol A (BPA)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Bisphenol A (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Addition of Base : Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Chlorinating Agent : Slowly add a solution of sulfuryl chloride (0.95 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Quenching : Once the reaction is complete (typically after 2-4 hours), quench the reaction by the slow addition of 1M HCl.

-

Workup : Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of 3-Monochlorobisphenol A

The crude product will be a mixture of unreacted BPA, 3-monochlorobisphenol A, other monochlorinated isomers, and dichlorinated products. Purification is essential to isolate the desired 3-monochloro isomer.

Protocol for Column Chromatography:

-

Column Preparation : Pack a glass column with silica gel in a hexane:ethyl acetate slurry.[10][11]

-

Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.

-

Elution : Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the desired 3-monochlorobisphenol A.

-

Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-monochlorobisphenol A as a solid.

Characterization of 3-Monochlorobisphenol A: A Multi-Technique Approach

The unequivocal characterization of the synthesized 3-monochlorobisphenol A is critical to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 3-monochlorobisphenol A.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of protons and their connectivity.

Experimental Protocol for ¹H NMR:

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Expected ¹H NMR Data for 3-Monochlorobisphenol A:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (-CH₃) | ~1.6 | Singlet | 6H |

| Aromatic Protons (H-5) | ~6.7 | Doublet | 1H |

| Aromatic Protons (H-6) | ~7.0 | Doublet of doublets | 1H |

| Aromatic Protons (H-2) | ~7.1 | Doublet | 1H |

| Aromatic Protons (H-2', H-6') | ~6.8 | Doublet | 2H |

| Aromatic Protons (H-3', H-5') | ~7.1 | Doublet | 2H |

| Hydroxyl Protons (-OH) | Variable | Broad Singlet | 2H |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Data Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Processing : Process the data to obtain the final spectrum.

Predicted ¹³C NMR Data for 3-Monochlorobisphenol A:

Due to the potential scarcity of readily available experimental ¹³C NMR data for 3-monochlorobisphenol A, predictive tools can be utilized.[12][13] The following table presents predicted chemical shifts based on established substituent effects on aromatic rings.[14][15]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (-CH₃) | ~31 |

| Quaternary Carbon (-C(CH₃)₂) | ~42 |

| C-3 (C-Cl) | ~127 |

| C-1 | ~152 |

| C-2 | ~128 |

| C-4 | ~144 |

| C-5 | ~116 |

| C-6 | ~129 |

| C-1' | ~154 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~115 |

| C-4' | ~141 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.

Experimental Protocol for GC-MS Analysis:

-

Derivatization (Optional but Recommended) : For GC-MS analysis, derivatization of the polar hydroxyl groups is often necessary to improve volatility and chromatographic performance. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

-

GC Separation : Inject the derivatized or underivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

MS Detection : The eluting compounds are introduced into the mass spectrometer (typically using electron ionization - EI) and the mass spectrum is recorded.

Expected Mass Spectrum Data for 3-Monochlorobisphenol A:

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of MCBPA (C₁₅H₁₅ClO₂), which is approximately 262.08 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 264 will be observed with approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation Patterns : The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for bisphenol A and its derivatives include the loss of a methyl group (-CH₃) and cleavage at the isopropylidene bridge.[17] For 3-monochlorobisphenol A, characteristic fragment ions would be expected at:

-

m/z 247 : [M - CH₃]⁺

-

m/z 153 : Corresponding to the chlorophenol fragment.

-

m/z 135 : Corresponding to the phenol fragment.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized 3-monochlorobisphenol A and for separating it from other isomers and impurities.

Experimental Protocol for HPLC Analysis:

-

Sample Preparation : Prepare a standard solution of the purified product in a suitable solvent, such as acetonitrile or methanol, at a known concentration.

-

HPLC System : Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase : A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol is typically used.

-

Detection : A UV detector set at a wavelength where the compound has significant absorbance (e.g., ~280 nm) is commonly used.

-

Data Analysis : The purity of the sample can be determined by integrating the peak area of the main component and any impurities.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Visualization of Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 3-monochlorobisphenol A.

Characterization Workflow

References

- 1. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. The 13C NMR spectra of nine ortho-substituted phenols (1976) | William B. Smith | 27 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Chlorination of bisphenol A in aqueous media: formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. library.dphen1.com [library.dphen1.com]

- 7. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols - Lookchem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. Visualizer loader [nmrdb.org]

- 14. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Chlorinated Bisphenol A

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword

Chlorinated derivatives of bisphenol A (ClxBPA) represent a class of emerging environmental contaminants formed during water disinfection processes through the reaction of bisphenol A (BPA) with chlorine.[1] As the scientific community grapples with the potential endocrine-disrupting effects and toxicological profiles of these compounds, a thorough understanding of their fundamental physicochemical properties is paramount. These properties govern their environmental fate, transport, bioavailability, and ultimately, their interaction with biological systems. This guide provides a comprehensive technical overview of the core physicochemical characteristics of ClxBPA, offering field-proven insights and detailed experimental methodologies to support research and development efforts in this critical area.

Molecular Structure and Synthesis: The Foundation of Physicochemical Behavior

The progressive chlorination of the two phenolic rings of the parent BPA molecule results in a series of congeners, from monochlorinated to tetrachlorinated bisphenol A. The position and number of chlorine atoms profoundly influence the electronic and steric properties of the molecule, thereby dictating its physicochemical behavior.

The synthesis of various ClxBPA congeners is crucial for toxicological studies and for the development of analytical standards. A common laboratory-scale synthesis involves the electrophilic substitution of BPA with a chlorinating agent.

Visualization of Chlorinated Bisphenol A Congeners

Caption: Stepwise chlorination of Bisphenol A.

Synthesis of Chlorinated Bisphenol A Congeners

A general approach for the synthesis of ClxBPA involves the direct chlorination of bisphenol A using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), in an appropriate solvent. The degree of chlorination can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Exemplary Synthesis Protocol for Tetrachlorobisphenol A (T4CBPA):

This protocol is based on the general principle of electrophilic aromatic substitution.

Materials:

-

Bisphenol A (BPA)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Bisphenol A in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride (e.g., 4 equivalents for T4CBPA) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired chlorinated bisphenol A congener.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Key Physicochemical Properties and Their Implications

The following sections detail the critical physicochemical properties of ClxBPA, their significance, and standardized methods for their determination.

Water Solubility (S)

Water solubility is a fundamental property that dictates the environmental concentration of a substance in the aqueous phase and, consequently, its potential for transport and exposure to aquatic organisms. Generally, the introduction of chlorine atoms, which are hydrophobic, is expected to decrease water solubility.

| Compound | Water Solubility (mg/L) | Method | Reference |

| Bisphenol A (BPA) | ~300 at 25 °C | Experimental | [2][3] |

| Monochloro-BPA (MCBPA) | Data not readily available | - | - |

| Dichloro-BPA (DCBPA) | Data not readily available | - | - |

| Trichloro-BPA (TCBPA) | Data not readily available | - | - |

| Tetrachloro-BPA (T4CBPA) | Less soluble than BPA | Qualitative assessment | [4] |

Causality Behind Experimental Choices: The OECD 105 guideline offers two primary methods: the flask-shaking method for substances with solubility > 10 mg/L and the column elution method for less soluble substances.[3][5][6][7][8] Given the expected lower solubility of ClxBPA, the column elution method is often more appropriate. The choice of analytical technique for concentration measurement (e.g., HPLC-UV, LC-MS) depends on the chromophoric properties and the required sensitivity.

Experimental Protocol: Water Solubility Determination (OECD 105 - Column Elution Method)

Caption: Workflow for OECD 105 water solubility test.

Acid Dissociation Constant (pKa)

The pKa value indicates the tendency of the phenolic hydroxyl groups to deprotonate. This is a critical parameter as the ionization state of the molecule affects its solubility, lipophilicity, and interaction with biological receptors. The electron-withdrawing nature of chlorine atoms is expected to increase the acidity of the phenolic protons, thus lowering the pKa values compared to BPA.

| Compound | pKa (at 25 °C) | Method | Reference |

| Bisphenol A (BPA) | ~9.6 - 10.2 | Experimental | [1][7][9] |

| Monochloro-BPA (MCBPA) | Data not readily available | - | - |

| Dichloro-BPA (DCBPA) | Data not readily available | - | - |

| Trichloro-BPA (TCBPA) | Data not readily available | - | - |

| Tetrachloro-BPA (T4CBPA) | ~6.91 (estimated) | Estimation | [10] |

Causality Behind Experimental Choices: The OECD 112 guideline outlines several methods for pKa determination, including titration, spectrophotometry, and conductometry.[11][12][13] For phenolic compounds that exhibit a change in UV-Vis absorbance upon ionization, the spectrophotometric method is highly suitable and requires only a small amount of substance.

Experimental Protocol: pKa Determination (Spectrophotometric Method - OECD 112)

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the analyte.

-

Prepare a stock solution of the chlorinated bisphenol A congener in a suitable solvent (e.g., methanol).

-

For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid significant shifts in the pKa.

-

Measure the UV-Vis spectrum of each sample.

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point at the pKa.

-

Alternatively, use the following equation to calculate the pKa from the absorbance data at each pH: pKa = pH + log [(A - Aᵢ) / (Aₘ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized form, and Aₘ is the absorbance of the molecular form.

Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential and partitioning behavior in the environment. A higher log Kow indicates greater lipophilicity. The addition of chlorine atoms is expected to significantly increase the log Kow.

| Compound | log Kow | Method | Reference |

| Bisphenol A (BPA) | 3.32 | Experimental | [1] |

| Chlorinated BPA (general) | 4.35 - 6.43 | In silico estimation | |

| Monochloro-BPA (MCBPA) | Data not readily available | - | - |

| Dichloro-BPA (DCBPA) | Data not readily available | - | - |

| Trichloro-BPA (TCBPA) | Data not readily available | - | - |

| Tetrachloro-BPA (T4CBPA) | ~6.22 (estimated) | Estimation | [10] |

Causality Behind Experimental Choices: The OECD provides three main guidelines for log Kow determination: the shake-flask method (OECD 107), the HPLC method (OECD 117), and the slow-stirring method (OECD 123).[14][15] For highly hydrophobic compounds like the more chlorinated BPA congeners (expected log Kow > 4), the shake-flask method is prone to errors due to the formation of micro-emulsions. Therefore, the HPLC method or the slow-stirring method are generally preferred. The HPLC method is a rapid and efficient way to estimate log Kow based on the retention time of a compound on a reverse-phase column, calibrated with standards of known log Kow.

Visualization of Log Kow Determination by HPLC (OECD 117)

Caption: Workflow for OECD 117 log Kow determination.

Vapor Pressure and Henry's Law Constant

Vapor pressure is a measure of a substance's tendency to volatilize into the atmosphere. Henry's Law Constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase, providing an indication of its partitioning between air and water. For semi-volatile organic compounds like ClxBPA, these parameters are important for assessing their long-range atmospheric transport potential.

| Compound | Vapor Pressure (mm Hg at 25°C) | Henry's Law Constant (atm·m³/mol) | Reference |

| Bisphenol A (BPA) | 4.0 x 10⁻⁸ | Data not readily available | [1] |

| Chlorinated BPAs | Data not readily available | Data not readily available | - |

The low vapor pressure of BPA suggests that its chlorinated derivatives will also have low volatility.

Thermal Stability

The thermal stability of ClxBPA is relevant for understanding their fate in high-temperature industrial processes and during analytical procedures such as gas chromatography. Thermal degradation can lead to the formation of various byproducts, some of which may be more toxic than the parent compound. BPA itself decomposes at temperatures above 220 °C.[1] The thermal stability of ClxBPA is expected to be influenced by the number and position of chlorine atoms.

Experimental Protocol: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

-

Place a small, accurately weighed amount of the chlorinated bisphenol A congener into a TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

-

Couple the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) to identify the gaseous products evolved during decomposition.

Abiotic Degradation: Photodegradation and Hydrolysis

The persistence of ClxBPA in the environment is determined by their susceptibility to various degradation processes.

Photodegradation

Photodegradation, or the breakdown of molecules by light, can be a significant removal pathway for contaminants in sunlit surface waters. Studies have shown that chlorinated derivatives of BPA can undergo rapid direct photodegradation due to a shift in their UV absorption to longer wavelengths compared to BPA.[1] The rate of both direct and indirect photodegradation (sensitized by effluent organic matter) tends to increase with a higher degree of chlorination.[1] Degradation products mainly result from the cleavage of the C-Cl bond and hydroxylation.[1]

Hydrolysis

Hydrolysis is the reaction of a substance with water. Due to the stability of the aromatic C-Cl bond, hydrolysis is generally not considered a significant degradation pathway for chlorinated aromatic compounds under typical environmental conditions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of chlorinated bisphenol A. While data for the parent compound, bisphenol A, are well-established, there is a clear and pressing need for more extensive experimental data on the full range of chlorinated congeners. A systematic determination of water solubility, pKa, log Kow, vapor pressure, and thermal stability for each ClxBPA isomer is essential for developing accurate environmental fate models and for a thorough risk assessment. The experimental protocols outlined herein, based on internationally recognized OECD guidelines, provide a robust framework for generating this much-needed data. As our understanding of the environmental and toxicological implications of these emerging contaminants grows, a solid foundation of their physicochemical properties will be indispensable for the scientific and regulatory communities.

References

- 1. researchgate.net [researchgate.net]

- 2. library.dphen1.com [library.dphen1.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 15. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Chlorobisphenol A

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Chlorobisphenol A (3-Cl-BPA), a chlorinated derivative of the ubiquitous environmental contaminant Bisphenol A (BPA), presents a unique and pressing challenge to environmental scientists and toxicologists. Formed during water disinfection processes through the chlorination of BPA, its altered chemical structure raises significant questions regarding its environmental persistence, degradation pathways, and potential for increased toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of 3-Cl-BPA. We will delve into its physicochemical properties, explore both abiotic and biotic degradation mechanisms, and elucidate the known transformation products. Furthermore, this guide will address the ecotoxicological implications and bioaccumulation potential of this emerging contaminant. Detailed experimental protocols for studying the degradation of xenobiotics are also provided to empower researchers in this critical field.

Introduction: The Rise of a Chlorinated Concern

Bisphenol A (BPA) is a high-production-volume chemical used extensively in the manufacturing of polycarbonate plastics and epoxy resins. Its widespread use has led to its ubiquitous presence in the environment, raising concerns due to its endocrine-disrupting properties[1]. Water and wastewater treatment processes often employ chlorine-based disinfectants to ensure microbial safety. However, these processes can unintentionally lead to the formation of disinfection byproducts (DBPs) through the reaction of chlorine with organic matter present in the water. When BPA is present, this chlorination process can result in the formation of various chlorinated BPA derivatives, including this compound[2][3]. The introduction of a chlorine atom to the BPA molecule can significantly alter its chemical and toxicological properties, potentially leading to increased persistence and adverse ecological effects[4]. Understanding the environmental journey of 3-Cl-BPA is therefore paramount for a thorough risk assessment and the development of effective remediation strategies.

Physicochemical Properties of this compound

The environmental behavior of a compound is fundamentally governed by its physicochemical properties. While specific experimental data for 3-Cl-BPA is limited, we can infer some characteristics based on its structure and data from related chlorinated compounds. The addition of a chlorine atom is expected to increase the molecule's hydrophobicity and, consequently, its octanol-water partition coefficient (log Kow) compared to BPA. This would suggest a greater tendency for 3-Cl-BPA to partition into organic matter in soil and sediment and to bioaccumulate in organisms.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Implication for Environmental Fate |

| Molecular Formula | C₁₅H₁₅ClO₂ | - |

| Molecular Weight | 262.73 g/mol | Influences transport and diffusion. |

| Water Solubility | Lower than BPA | Reduced mobility in aqueous systems; potential for partitioning to sediment. |

| Vapor Pressure | Lower than BPA | Low volatility; unlikely to be found in significant concentrations in the atmosphere. |

| Log Kow | Higher than BPA (BPA log Kow ≈ 3.32) | Increased potential for sorption to organic matter and bioaccumulation. |

| pKa | Similar to BPA (pKa₁ ≈ 9.6, pKa₂ ≈ 10.2) | Ionization state will be pH-dependent, affecting solubility and sorption. |

Note: These are estimated values and should be confirmed with experimental data where possible.

Abiotic Degradation Pathways

Abiotic degradation processes, driven by physical and chemical factors in the environment, play a crucial role in the transformation of 3-Cl-BPA.

Photodegradation: The Influence of Light

Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for many organic pollutants. Studies have shown that chlorinated derivatives of BPA, including 3-Cl-BPA, can undergo rapid direct photodegradation under simulated sunlight[5]. This is attributed to a bathochromic shift (a shift to longer wavelengths) in their UV absorption spectrum compared to BPA, allowing them to absorb more sunlight[5].

The photodegradation of 3-Cl-BPA can be further enhanced by the presence of effluent organic matter (EfOM) in wastewater, which acts as a photosensitizer[5]. This indirect photodegradation process involves the triplet states of EfOM (³EfOM*) transferring energy to 3-Cl-BPA, leading to its degradation[5].

Key transformation pathways in the photodegradation of 3-Cl-BPA include:

-

Cleavage of the C-Cl bond: This is a primary and crucial step in the detoxification of the molecule.

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings.

-

Cleavage of the benzene ring: Further degradation can lead to the breakdown of the aromatic structure[5].

The estrogenic activity of the photoproducts has been found to be diminished compared to the parent compound, suggesting that photodegradation is a significant detoxification pathway[5].

Hydrolysis: The Role of Water

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on pH and temperature. For bisphenol compounds, hydrolysis of ether or ester linkages can be a degradation route[6][7]. While specific data on the hydrolysis of 3-Cl-BPA is scarce, the ether linkages present in some of its potential precursors or degradation products could be susceptible to hydrolysis under certain environmental conditions. Generally, ester bonds are more susceptible to hydrolysis at both acidic and basic pH[8].

Biotic Degradation: The Microbial Arsenal

Microorganisms, particularly bacteria and fungi, possess a remarkable capacity to degrade a wide array of xenobiotic compounds, including chlorinated aromatics[9][10][11]. While direct studies on the microbial degradation of 3-Cl-BPA are limited, we can infer potential pathways from research on BPA and other chlorinated phenols.

Bacterial Degradation

Numerous bacterial strains have been identified that can degrade BPA, often utilizing it as a sole carbon and energy source[1][12][13][14][15]. Genera such as Sphingomonas, Pseudomonas, and Cupriavidus are frequently implicated in BPA degradation[12][15]. The degradation of chlorinated aromatic compounds by bacteria often involves initial dehalogenation steps, which can occur aerobically or anaerobically[9][10].

A proposed pathway for the bacterial degradation of 3-Cl-BPA could involve:

-

Reductive Dechlorination (Anaerobic): Under anaerobic conditions, microorganisms can remove the chlorine atom, a process known as reductive dehalogenation. This step is often the initial and rate-limiting step in the degradation of many chlorinated pollutants.

-

Hydroxylation: Following dechlorination, the resulting BPA molecule can be hydroxylated by monooxygenase enzymes.

-

Ring Cleavage: Dioxygenase enzymes can then cleave the aromatic rings, leading to the formation of aliphatic intermediates.

-

Metabolism: These intermediates can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to CO₂, H₂O, and biomass[3].

Caption: Proposed biotic degradation pathway of 3-Cl-BPA. Caption: Abiotic degradation pathways of 3-Cl-BPA.

Fungal Degradation

Ligninolytic fungi, particularly white-rot fungi, produce extracellular enzymes such as laccases and peroxidases that have a broad substrate specificity and are capable of degrading a wide range of phenolic compounds, including BPA[16][17][18]. These enzymes are highly effective in the presence of mediators.

-

Laccase: Laccases are multi-copper oxidases that can oxidize phenolic compounds. The degradation of BPA by laccase has been shown to be effective, and this efficiency can be enhanced by immobilization of the enzyme[12][19].

-

Peroxidases: Manganese peroxidase (MnP) and lignin peroxidase (LiP) are also involved in the degradation of phenolic pollutants.

The enzymatic degradation of 3-Cl-BPA is likely to proceed through the formation of phenoxy radicals, which can then undergo further reactions such as polymerization or cleavage.

Degradation Products and Analytical Methods

The identification of degradation products is crucial for understanding the transformation pathways and assessing the overall environmental risk. During the chlorination of BPA, a variety of chlorinated congeners can be formed, including monochloro-, dichloro-, trichloro-, and tetrachlorobisphenol A[2][3]. Further degradation of these chlorinated compounds can lead to the formation of chlorinated phenolic compounds such as 2,4,6-trichlorophenol[2][3].

The analysis of 3-Cl-BPA and its degradation products in complex environmental matrices requires sensitive and selective analytical techniques. The most commonly employed methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization is often required to improve the volatility of phenolic compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective and is well-suited for the analysis of non-volatile and thermally labile compounds like 3-Cl-BPA and its polar degradation products in aqueous samples[4][7][20][21].

Table 2: Common Degradation Products of Chlorinated Bisphenols

| Product Class | Specific Examples | Formation Pathway |

| Chlorinated BPA Congeners | 3,3'-Dichlorobisphenol A, 3,5-Dichlorobisphenol A | Further chlorination of 3-Cl-BPA |

| Chlorinated Phenolic Compounds | 2,4,6-Trichlorophenol | Cleavage of the isopropylidene bridge |

| Hydroxylated Derivatives | - | Photodegradation, microbial metabolism |

| Ring Cleavage Products | Carboxylic acids (e.g., tartaric acid) | Fungal degradation |

Ecotoxicity and Bioaccumulation

The chlorination of BPA can alter its toxicological profile. While some studies suggest that the estrogenic activity of photodegradation products of chlorinated BPAs is diminished[5], other research indicates that chlorinated BPA derivatives can have different, and in some cases more potent, endocrine-disrupting effects than the parent compound[4]. The ecotoxicity of 3-Cl-BPA itself has not been extensively studied, but given its structural similarity to other chlorinated phenols, it is likely to exhibit toxicity to aquatic organisms[17][22][23][24][25].

The increased lipophilicity of 3-Cl-BPA suggests a higher potential for bioaccumulation in aquatic organisms compared to BPA[6][13][26][27][28]. Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be metabolized or excreted. This can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain.

Experimental Protocols for Studying Xenobiotic Degradation

To facilitate further research into the environmental fate of 3-Cl-BPA, the following are generalized protocols for studying the degradation of xenobiotics in laboratory settings.

Protocol for Abiotic Degradation Studies (Photodegradation)

-

Preparation of Solutions: Prepare a stock solution of 3-Cl-BPA in a suitable solvent (e.g., methanol) and spike it into purified water or an environmental water matrix to achieve the desired initial concentration.

-

Irradiation: Place the solutions in quartz tubes and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Include dark controls wrapped in aluminum foil to account for any non-photolytic degradation.

-

Sampling: At predetermined time intervals, withdraw samples from the tubes.

-

Analysis: Quench any ongoing reactions (e.g., by adding a quenching agent like sodium thiosulfate for chlorinated samples) and analyze the concentration of 3-Cl-BPA and its degradation products using LC-MS/MS or GC-MS.

-

Data Analysis: Calculate the degradation rate constant and half-life of 3-Cl-BPA.

Protocol for Biotic Degradation Studies (Microbial Degradation)

-

Isolation of Microorganisms: Isolate potential degrading microorganisms from contaminated sites (e.g., wastewater treatment plant sludge, industrial effluent) by enrichment culture techniques using 3-Cl-BPA as the sole carbon source.

-

Culturing: Grow the isolated strains in a minimal salt medium containing 3-Cl-BPA.

-

Degradation Assay: Inoculate a known concentration of the microbial culture into a sterile mineral salt medium containing a defined concentration of 3-Cl-BPA. Include sterile controls (no microorganisms) and controls without the xenobiotic.

-

Incubation: Incubate the cultures under controlled conditions (temperature, pH, shaking).

-

Sampling and Analysis: Periodically collect samples, centrifuge to remove biomass, and analyze the supernatant for the concentration of 3-Cl-BPA and its metabolites using HPLC or LC-MS/MS.

-

Data Analysis: Determine the degradation rate and identify the metabolic products.

Caption: General experimental workflow for degradation studies.

Conclusion and Future Perspectives

The environmental fate and degradation of this compound are complex processes influenced by a multitude of abiotic and biotic factors. While research has begun to shed light on its formation and photodegradation, significant knowledge gaps remain, particularly concerning its microbial degradation, ecotoxicity, and bioaccumulation potential. The presence of the chlorine atom suggests that 3-Cl-BPA may be more persistent and potentially more toxic than its parent compound, BPA.

Future research should focus on:

-

Determining the specific physicochemical properties of 3-Cl-BPA to improve environmental fate modeling.

-

Isolating and characterizing microorganisms capable of degrading 3-Cl-BPA and elucidating the metabolic pathways and enzymes involved.

-

Conducting comprehensive ecotoxicological studies to assess the risks of 3-Cl-BPA to various aquatic and terrestrial organisms.

-

Investigating the bioaccumulation and biomagnification potential of 3-Cl-BPA in environmentally relevant food webs.

-

Developing advanced analytical methods for the routine monitoring of 3-Cl-BPA and its degradation products in environmental samples.

A deeper understanding of the environmental behavior of this compound is essential for protecting ecosystem and human health from the unintended consequences of our chemical world.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]

- 6. Bioaccumulation and elimination of bisphenol a (BPA) in the alga Chlorella pyrenoidosa and the potential for trophic transfer to the rotifer Brachionus calyciflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation or metabolism of bisphenol A: from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Removal of phenol and bisphenol-A catalyzed by laccase in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global Assessment of Bisphenol A in the Environment: Review and Analysis of Its Occurrence and Bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waterquality.gov.au [waterquality.gov.au]

- 15. Bacterial degradation of bisphenol analogues: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cib.csic.es [cib.csic.es]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. mdpi.com [mdpi.com]

- 23. library.dphen1.com [library.dphen1.com]

- 24. Acute and chronic toxicity testing of bisphenol A with aquatic invertebrates and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Bioaccumulation and biomagnification of emerging bisphenol analogues in aquatic organisms from Taihu Lake, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. canada.ca [canada.ca]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Estrogenic Activity of 3-Chlorobisphenol A

Introduction: Unmasking the Estrogenic Potential of a BPA Derivative

Bisphenol A (BPA) is a widely recognized endocrine-disrupting chemical (EDC) known for its ability to mimic estrogen, thereby interfering with normal hormonal functions.[1][2] Its widespread use in consumer products has led to ubiquitous human exposure and concerns about its potential health impacts.[3][4] As a result, various structural analogues of BPA have been introduced, sometimes with limited toxicological assessment. Among these is 3-Chlorobisphenol A (Cl-BPA), a chlorinated derivative of BPA. The process of water chlorination can lead to the formation of such derivatives, making their biological activity a matter of significant public health interest.[5]

This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound. We will delve into the molecular mechanisms of its action, present detailed protocols for its experimental validation, and offer a comparative analysis of its potency relative to the parent compound, BPA. This document is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine disruptors and hormonal carcinogenesis.

Mechanistic Insights: How this compound Interacts with the Estrogen Signaling Pathway

The estrogenic activity of a compound is primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ.[4][6] These receptors are ligand-activated transcription factors that, upon binding to an agonist, modulate the expression of a wide array of genes controlling cellular processes such as proliferation, differentiation, and apoptosis.[6][7]

This compound, like BPA, exerts its estrogenic effects by binding to ERα and ERβ.[8] The binding of Cl-BPA to these receptors initiates a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation to the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating transcription.[6]

Studies have shown that the chlorination of BPA can modulate its binding affinity for estrogen receptors. Notably, 3-Cl-BPA has been found to compete more effectively for binding to ERα than the parent compound, BPA.[8] The binding affinity for ERβ, however, appears to be similar to that of BPA.[8] This differential affinity suggests that Cl-BPA may elicit a unique profile of estrogenic responses compared to BPA.

Experimental Validation: In Vitro Assays for Estrogenic Activity

A battery of in vitro assays is employed to characterize the estrogenic activity of a compound. These assays provide quantitative data on receptor binding, transcriptional activation, and cellular responses.

Comparative Binding Affinity of this compound

The relative binding affinity of 3-Cl-BPA to human ERα and ERβ can be determined through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled estrogen, typically [3H]17β-estradiol, from the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

| Compound | ERα IC50 (M) | ERβ IC50 (M) | Reference |

| Bisphenol A (BPA) | 1.08 x 10⁻⁴ | 2.59 x 10⁻⁵ | [8] |

| This compound (Cl-BPA) | 2.48 x 10⁻⁵ | 1.43 x 10⁻⁵ | [8] |

| 3,3'-Dichlorobisphenol A | 1.28 x 10⁻⁵ | 1.87 x 10⁻⁵ | [8] |

Table 1: Comparative IC50 values for BPA and its chlorinated derivatives in competitive binding assays for human ERα and ERβ. A lower IC50 value indicates a higher binding affinity.[8]

Experimental Protocol 1: Competitive Estrogen Receptor Binding Assay

This protocol outlines the methodology for determining the relative binding affinity of a test compound to the estrogen receptor.

Causality Behind Experimental Choices:

-

Receptor Source: Recombinant human ERα and ERβ ligand-binding domains (LBDs) are used to ensure specificity and avoid confounding factors from other cellular components.

-

Radioligand: [3H]17β-estradiol is the standard radioligand due to its high affinity and specificity for estrogen receptors.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is used to adsorb unbound radioligand, allowing for the quantification of the receptor-bound fraction.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Binding Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.5.

-

Radioligand Solution: Prepare a working solution of [3H]17β-estradiol in binding buffer at a final concentration of 1 nM.

-

Test Compound Solutions: Prepare serial dilutions of 3-Cl-BPA and BPA in the appropriate solvent (e.g., DMSO) and then dilute in binding buffer.

-

Receptor Solution: Dilute recombinant human ERα or ERβ LBD in binding buffer to a final concentration that binds approximately 20-30% of the total radioligand.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the radioligand solution to each well.

-

Add 50 µL of the test compound solution or vehicle control to the respective wells.

-

Initiate the binding reaction by adding 50 µL of the receptor solution to each well.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation and Quantification:

-

Add 100 µL of a cold dextran-coated charcoal suspension to each well to adsorb unbound radioligand.

-

Incubate on ice for 15 minutes with occasional shaking.

-

Centrifuge the plate at 3000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant (containing the receptor-bound radioligand) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Experimental Protocol 2: MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effects of a test compound.[9][10] An increase in cell proliferation is indicative of estrogenic activity.

Causality Behind Experimental Choices:

-

Cell Line: MCF-7 cells are used because they express endogenous ERα and their proliferation is estrogen-dependent.[11]

-

Hormone-Depleted Medium: Cells are cultured in a medium with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens, thereby minimizing background proliferation and maximizing the response to the test compound.[9]

-

Assay Duration: A 6-day exposure period allows for sufficient time to observe significant differences in cell proliferation.[9]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Hormone Depletion:

-

Prior to the assay, switch the cells to a hormone-depleted medium (phenol red-free DMEM with 5% charcoal-dextran stripped FBS) for at least 48 hours.

-

-

Assay Procedure:

-

Seed the hormone-depleted MCF-7 cells into 96-well plates at a density of 3 x 10³ cells per well.[9]

-

Allow the cells to attach for 24 hours.

-

Replace the medium with fresh hormone-depleted medium containing various concentrations of 3-Cl-BPA, BPA (positive control), 17β-estradiol (positive control), or vehicle (negative control).

-

Incubate the cells for 6 days, changing the medium with fresh test compounds every 2 days.[9]

-

-

Quantification of Cell Proliferation:

-

At the end of the incubation period, quantify cell viability using a suitable method, such as the MTT assay.[11]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 (half-maximal effective concentration) for each compound.

-

Experimental Protocol 3: Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a compound to activate estrogen receptors and induce the transcription of a reporter gene.[12][13]

Causality Behind Experimental Choices:

-

Cell Line: ER-negative cell lines (e.g., HeLa or HEK293) are used to avoid interference from endogenous estrogen receptors.[14]

-

Transfection: The cells are transiently or stably transfected with expression vectors for human ERα or ERβ and a reporter plasmid containing an ERE-driven reporter gene (e.g., luciferase or green fluorescent protein).[15]

-

Reporter Gene: Luciferase is a common reporter gene as its activity can be quantified with high sensitivity and a wide dynamic range.[13]

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture an ER-negative cell line (e.g., HeLa) in appropriate medium.

-

Co-transfect the cells with an expression plasmid for human ERα or ERβ and a reporter plasmid containing an ERE-luciferase construct using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Assay Procedure:

-

After transfection, seed the cells into 96-well plates.

-

Allow the cells to recover for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of 3-Cl-BPA, BPA, 17β-estradiol, or vehicle.

-

Incubate for 24 hours.

-

-

Quantification of Reporter Gene Activity:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 value for each compound.

-

Summary and Conclusion

The in vitro evidence strongly indicates that this compound possesses estrogenic activity. Its ability to bind to and activate both ERα and ERβ, leading to increased cell proliferation and gene transcription, is well-documented. Notably, 3-Cl-BPA exhibits a higher binding affinity for ERα compared to its parent compound, BPA, suggesting it may be a more potent estrogenic agent in certain contexts.[8] The provided experimental protocols offer a robust framework for the continued investigation of 3-Cl-BPA and other potential endocrine-disrupting chemicals. A thorough understanding of the in vitro activity of these compounds is a critical first step in assessing their potential risks to human health and the environment.

References

- 1. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Does BPA Specifically Mimic Estrogen in the Human Body? → Learn [pollution.sustainability-directory.com]

- 3. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Products of aqueous chlorination of bisphenol A and their estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect of Chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of estrogenic activity of chlorinated bisphenol A using a GFP expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of endocrine disruption by 3-Chlorobisphenol A

An In-depth Technical Guide to the Endocrine-Disrupting Mechanisms of 3-Chlorobisphenol A

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular mechanisms through which this compound (Cl-BPA), a chlorinated derivative of Bisphenol A (BPA), exerts its endocrine-disrupting effects. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current experimental evidence to illuminate the pathways of disruption and offers validated protocols for their investigation.

Introduction: The Emergence of this compound as a Significant Endocrine Disruptor

Bisphenol A (BPA) is a widely recognized endocrine-disrupting chemical (EDC) used in the production of polycarbonate plastics and epoxy resins. Its chlorinated derivatives, formed during disinfection processes of water containing BPA, have emerged as compounds of significant toxicological concern. Among these, this compound (Cl-BPA) has demonstrated potent endocrine-disrupting activities, often exceeding those of the parent compound. Understanding the precise mechanisms of Cl-BPA's action is critical for assessing its risk to human health and developing effective mitigation strategies.

This guide delineates the molecular interactions of Cl-BPA with key components of the endocrine system, focusing on its agonistic and antagonistic effects on nuclear receptors and its influence on steroidogenesis. We will examine the causality behind its disruptive potential and provide the technical methodologies required to assess these interactions in a laboratory setting.

Molecular Mechanisms of Endocrine Disruption by this compound

The endocrine-disrupting activity of Cl-BPA is multifaceted, primarily involving direct interaction with nuclear hormone receptors, leading to aberrant gene expression and hormonal imbalances.

Interaction with Estrogen Receptors (ER)

This compound exhibits a significant affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its binding to these receptors can initiate a cascade of events typically triggered by the endogenous ligand, 17β-estradiol (E2).

-

Agonistic Activity: Cl-BPA acts as an agonist for both ERα and ERβ. Upon binding, it induces a conformational change in the receptor, promoting the dissociation of heat shock proteins and facilitating receptor dimerization. This complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This can lead to the inappropriate expression of estrogen-responsive genes, disrupting normal physiological processes.

-

Comparative Binding Affinity: Studies have shown that Cl-BPA possesses a higher binding affinity for ERs compared to BPA. This enhanced affinity is attributed to the presence of the chlorine atom, which may increase the compound's lipophilicity and alter its electronic properties, thereby strengthening its interaction with the receptor's ligand-binding pocket.

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of 3-Chlorobisphenol A

A Senior Application Scientist's Synthesis of Current Knowledge and a Call for Further Investigation

Preamble: The Rise of a BPA Analogue of Concern

Bisphenol A (BPA) has been a cornerstone of the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. However, its well-documented endocrine-disrupting properties have led to increasing scrutiny and regulatory restrictions.[1] This has paved the way for the use of BPA analogues, often marketed as "BPA-free," yet the toxicological profiles of these substitutes are frequently incomplete. A less-discussed but environmentally relevant class of BPA derivatives are the chlorinated bisphenols (ClxBPA). These compounds are not typically used as direct replacements but are formed as disinfection byproducts (DBPs) when water containing BPA is treated with chlorine.[1][2] Among these is 3-Chlorobisphenol A (ClBPA), a monochlorinated congener that raises significant toxicological questions.

This technical guide provides a comprehensive overview of the current understanding of the genotoxicity and mutagenicity of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the potential genetic hazards associated with this emerging contaminant. We will explore the established methodologies for assessing genotoxicity, contextualize the limited direct evidence for ClBPA within the broader landscape of BPA and its analogues, and delineate the critical knowledge gaps that necessitate further investigation.

The Foundational Principles of Genotoxicity and Mutagenicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. Mutagenicity is a sub-category of genotoxicity, specifically referring to the induction of permanent and transmissible changes in the DNA sequence. A standard battery of tests, recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and guided by international consortia such as the International Council for Harmonisation (ICH), is employed to characterize the genotoxic potential of a compound.[3][4]

A tiered approach is typically utilized, beginning with in vitro assays and progressing to in vivo studies if initial concerns are raised. The rationale is to create a comprehensive profile of a compound's potential to induce gene mutations, chromosomal damage (clastogenicity), and changes in chromosome number (aneugenicity).

Core In Vitro Assays

-

Bacterial Reverse Mutation Assay (Ames Test): This is often the first-line screening tool for mutagenicity. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver extract (S9 fraction) is critical to simulate metabolic activation, as some compounds only become mutagenic after being processed by metabolic enzymes.[3][4]

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogenicity and aneugenicity. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells following exposure to a test substance indicates its potential to cause chromosomal damage.[5]

-

In Vitro Mammalian Chromosomal Aberration Test: This test provides a direct visualization of chromosomal damage in cultured mammalian cells. It assesses structural changes such as breaks, deletions, and rearrangements in chromosomes.

-

Single Cell Gel Electrophoresis (Comet Assay): This sensitive technique detects DNA strand breaks in individual cells. Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.[6]

In Vivo Confirmation

Positive results in in vitro assays often necessitate follow-up in vivo studies to assess the compound's genotoxic potential within a whole organism, which accounts for metabolic and pharmacokinetic factors.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This is the most widely used in vivo genotoxicity test. It assesses the formation of micronuclei in developing red blood cells (erythrocytes) in the bone marrow or peripheral blood of treated animals, typically rodents.

-

In Vivo Comet Assay: Similar to its in vitro counterpart, this assay can be adapted to measure DNA damage in various tissues of treated animals.

The Genotoxic and Mutagenic Profile of Chlorinated Bisphenols: A Focus on 3-ClBPA

Direct research on the genotoxicity and mutagenicity of this compound is sparse. However, valuable insights can be gleaned from studies on chlorinated BPA mixtures and by drawing parallels with the extensive research on BPA itself.

Mutagenicity Assessment of Chlorinated BPAs

A pivotal study by Fukazawa and colleagues in 2001 investigated the mutagenicity of chlorinated BPA congeners formed from the reaction of BPA with chlorine, using the Ames test with Salmonella typhimurium strains TA98 and TA100, with and without S9 metabolic activation.[7] Their findings are summarized in the table below.

| Compound | Mutagenicity (Ames Test) |

| Bisphenol A (BPA) | Non-mutagenic |

| This compound (ClBPA) | Not explicitly stated as positive or negative in the abstract |

| 3,3'-Dichlorobisphenol A (diClBPA) | Not explicitly stated as positive or negative in the abstract |

| 3,3',5-Trichlorobisphenol A (triClBPA) | Not explicitly stated as positive or negative in the abstract |

| 3,3',5,5'-Tetrachlorobisphenol A (tetraClBPA) | Mutagenic |

While the abstract explicitly identifies 3,3',5,5'-tetraClBPA as mutagenic, the results for the mono-, di-, and tri-chlorinated derivatives are not specified.[7] This represents a significant data gap. The study does, however, confirm that chlorination can transform the non-mutagenic parent compound, BPA, into a mutagenic derivative. This raises a strong concern that 3-ClBPA may also possess mutagenic potential, a hypothesis that urgently requires direct experimental validation.

Genotoxicity and DNA Damage Potential

While direct mutagenicity data for 3-ClBPA is lacking, the broader literature on BPA and its analogues suggests potential mechanisms through which it could exert genotoxic effects.

Oxidative Stress and DNA Damage: Numerous studies have demonstrated that BPA can induce oxidative stress by increasing the production of reactive oxygen species (ROS).[8][9][10] ROS can lead to various forms of DNA damage, including single- and double-strand breaks and the formation of oxidized DNA bases, such as 8-hydroxydeoxyguanosine (8-OHdG).[8][9] It is plausible that the introduction of a chlorine atom to the BPA structure could enhance its ability to generate ROS, thereby increasing its DNA-damaging potential. This is a critical area for future research.

Chromosomal Aberrations: BPA has been shown to induce chromosomal aberrations and aneuploidy in both in vitro and in vivo studies.[11] Given the structural similarity, it is reasonable to hypothesize that 3-ClBPA could also interfere with the mitotic apparatus, leading to chromosomal mis-segregation and aneuploidy.

The following diagram illustrates a hypothetical workflow for assessing the genotoxicity of 3-ClBPA, based on established methodologies.

Caption: Standard workflow for assessing the genotoxicity of a test compound.

Experimental Protocols: A Practical Guide

To facilitate further research into the genotoxicity of 3-ClBPA, detailed, step-by-step methodologies for key experiments are provided below. These protocols are based on established guidelines and practices in genetic toxicology.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To determine the potential of 3-ClBPA to induce gene mutations in bacteria.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Escherichia coli strain (e.g., WP2 uvrA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

-

Negative/vehicle control (solvent used for 3-ClBPA)

-

S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)

-

Cofactor solution (NADP, G6P)

-

Minimal glucose agar plates

-

Top agar

Procedure:

-

Strain Preparation: Grow overnight cultures of the bacterial tester strains.

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

-

Plate Incorporation Method: a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control). b. For experiments with metabolic activation, add 0.5 mL of the S9 mix. c. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Comet Assay

Objective: To detect DNA single- and double-strand breaks in mammalian cells exposed to 3-ClBPA.

Materials:

-

Mammalian cell line (e.g., HepG2, TK6)

-

This compound

-

Positive control (e.g., H₂O₂, etoposide)

-

Negative/vehicle control

-

Low melting point agarose

-

Lysis solution (high salt, EDTA, Triton X-100)

-

Alkaline electrophoresis buffer (NaOH, EDTA)

-

Neutralizing buffer

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment: Expose cultured cells to various concentrations of 3-ClBPA and controls for a defined period (e.g., 4 or 24 hours).

-

Cell Harvesting: Harvest the cells and resuspend them in low melting point agarose.

-

Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

-

DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using image analysis software.

Mechanistic Insights and Future Directions

The current body of evidence is insufficient to definitively classify the genotoxic or mutagenic potential of this compound. The positive mutagenicity result for a more highly chlorinated BPA analogue in the Ames test is a significant red flag that warrants a thorough investigation of 3-ClBPA.[7]

The potential mechanism of genotoxicity for 3-ClBPA likely involves the induction of oxidative stress, a pathway well-documented for the parent compound, BPA.[8][9][10] The addition of a chlorine atom could alter the electronic properties of the molecule, potentially enhancing its ability to participate in redox cycling and generate ROS. This, in turn, can lead to a spectrum of DNA lesions.

The following diagram illustrates the potential signaling pathway leading from 3-ClBPA exposure to DNA damage.

Caption: Potential mechanism of 3-ClBPA-induced genotoxicity.

Future research should prioritize:

-

A comprehensive evaluation of 3-ClBPA in a standard battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay.

-

Investigation into the role of metabolic activation in the potential genotoxicity of 3-ClBPA.

-